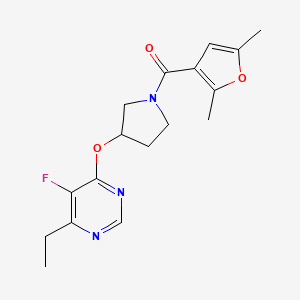

(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be composed of a 2,5-dimethylfuran moiety, a pyrimidine ring, and a pyrrolidine ring. 2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O . Pyrimidine is a basic aromatic ring structure found in many kinds of natural substances such as nucleotides of DNA and RNA. Pyrrolidine is a cyclic amine whose five-membered ring contains four carbon atoms and one nitrogen atom .

Scientific Research Applications

Synthesis and Preclinical Profiling

A study by Chrovian et al. (2018) developed a single pot dipolar cycloaddition reaction/Cope elimination sequence to synthesize P2X7 antagonists, which include compounds structurally related to (2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone. These compounds showed promising receptor occupancy and tolerability in preclinical species, and one of them advanced to phase I clinical trials for mood disorders treatment (Chrovian et al., 2018).

Crystal Structure and DFT Study

Huang et al. (2021) investigated similar compounds through a three-step substitution reaction. They confirmed the structures using various spectroscopic methods and X-ray diffraction, also employing density functional theory (DFT) for molecular structure calculations. These studies provide insights into the physicochemical properties of such compounds (Huang et al., 2021).

Anticonvulsant Agents Design

Malik and Khan (2014) synthesized a series of compounds structurally similar to the chemical , evaluating their anticonvulsant activities. They discovered potent compounds with significant protective indices, indicating potential applications in anticonvulsant therapies (Malik & Khan, 2014).

Broad-Spectrum Antifungal Agent Development

In the context of antifungal therapies, Butters et al. (2001) explored the synthesis of voriconazole, a novel broad-spectrum triazole antifungal agent, which shares a structural similarity with the compound . This research contributes to the understanding of stereochemistry in complex organic syntheses (Butters et al., 2001).

Mechanism of Action

Target of Action

Without specific studies, it’s hard to predict the exact targets of this compound. Compounds containing pyrimidine rings are often involved in interactions with nucleic acids and proteins, given the presence of nitrogen and the planar structure of the ring .

Mode of Action

The mode of action would depend on the specific target of the compound. For instance, if the target is a protein, the compound might bind to the active site of the protein and modulate its activity .

Biochemical Pathways

The affected pathways would depend on the specific target and the mode of action of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially affect that pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors including its chemical structure, solubility, stability, and the presence of functional groups. The presence of a pyrrolidine ring might influence the compound’s solubility and stability .

Result of Action

The molecular and cellular effects would depend on the specific target and the mode of action of the compound. For instance, if the compound inhibits a key enzyme, it could lead to a decrease in the production of a specific metabolite .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O3/c1-4-14-15(18)16(20-9-19-14)24-12-5-6-21(8-12)17(22)13-7-10(2)23-11(13)3/h7,9,12H,4-6,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBUCTMNICNGHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(OC(=C3)C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dimethylfuran-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)

![7-[(2,4-Dichlorophenyl)methyl]-8-(furan-2-ylmethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2364745.png)

![(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2364747.png)

![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)

![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)

![2-[(3-Chlorophenyl)methyl]-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2364753.png)

![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-tert-butylacetamide](/img/structure/B2364754.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2364758.png)